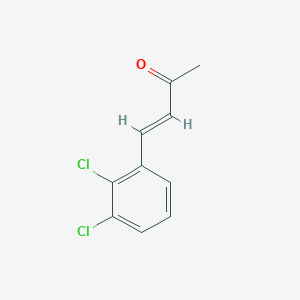
4-(2,3-Dichlorophenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)but-3-en-2-one typically involves the reaction of 2,3-dichlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dichlorophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aripiprazole: A compound with a similar dichlorophenyl group, used as an antipsychotic drug.
DCMU (Diuron): An herbicide with a similar dichlorophenyl structure, known for inhibiting photosynthesis
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H8Cl2O |
|---|---|
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
(E)-4-(2,3-dichlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+ |
InChI-Schlüssel |
NADXJKDCNCNFHO-AATRIKPKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl |
Kanonische SMILES |
CC(=O)C=CC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


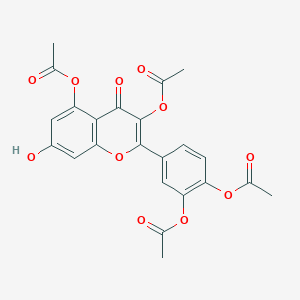
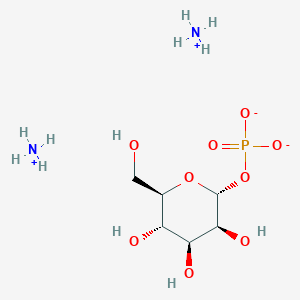
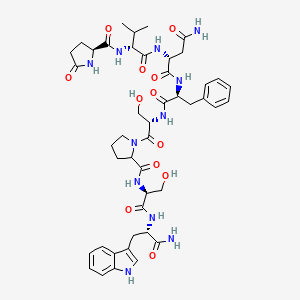
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)



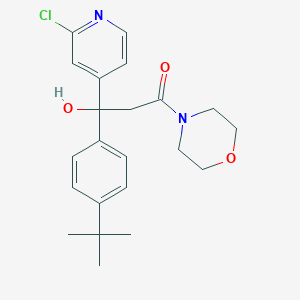
![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)


